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molecular formula C10H12ClN3O3S B8784765 1-(2-Chloro-5-nitrophenyl)-3-(3-hydroxypropyl)thiourea CAS No. 77594-94-6

1-(2-Chloro-5-nitrophenyl)-3-(3-hydroxypropyl)thiourea

Cat. No. B8784765
M. Wt: 289.74 g/mol
InChI Key: FCAWDKNIWLFMLN-UHFFFAOYSA-N
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Patent
US04471117

Procedure details

To a stirred solution of 24 parts of 1-chloro-2-isothiocyanato-4-nitrobenzene in 200 parts of ethanol 95% are added dropwise 9 parts of 3-amino-1-propanol at a temperature below 20° C. Upon completion, stirring is continued for 30 minutes at room temperature. The reaction mixture is evaporated. The residue is crystallized from acetonitrile. The product is filtered off and dried, yielding 23 parts (72%) of N-(2-chloro-5-nitrophenyl)-N'-(3-hydroxypropyl)thiourea; mp. 126.8° C.
[Compound]
Name
24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[N:11]=[C:12]=[S:13].[NH2:14][CH2:15][CH2:16][CH2:17][OH:18]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[NH:11][C:12]([NH:14][CH2:15][CH2:16][CH2:17][OH:18])=[S:13]

Inputs

Step One
Name
24
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])N=C=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from acetonitrile
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NCCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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